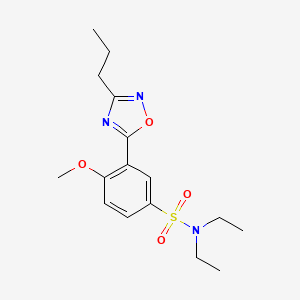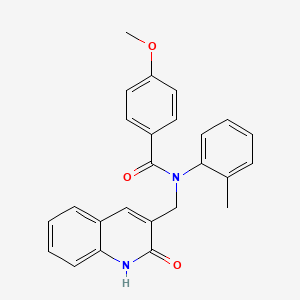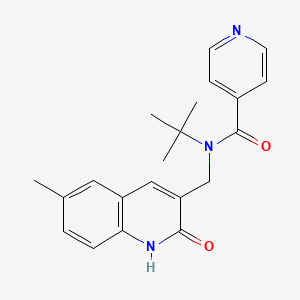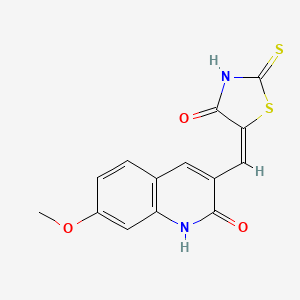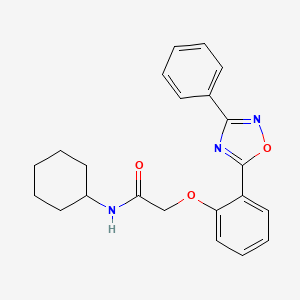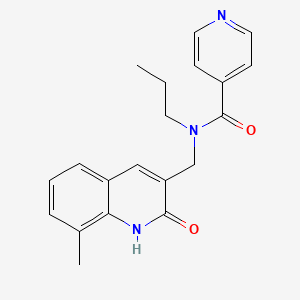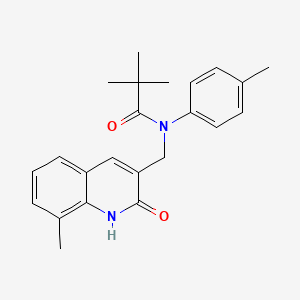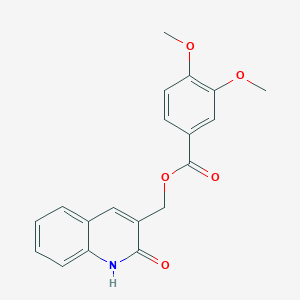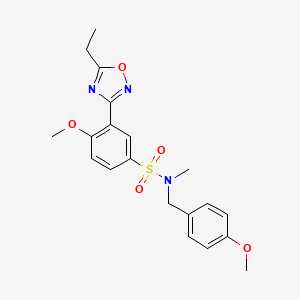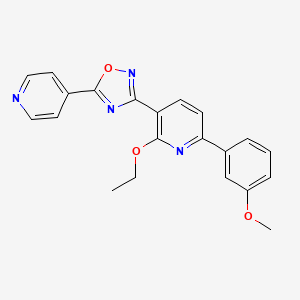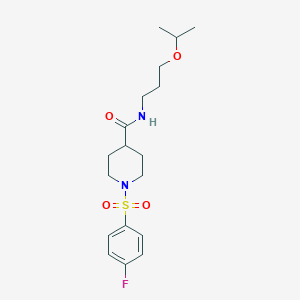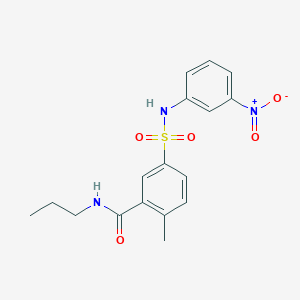![molecular formula C18H21N3O4S B7699439 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the suppression of B-cell malignancies and autoimmune diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life. This compound has also demonstrated dose-dependent inhibition of BTK activity in preclinical studies. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. This compound has also been shown to reduce disease activity in preclinical models of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments is its specificity for BTK, which reduces the potential for off-target effects. Another advantage is its favorable pharmacokinetic properties, which allow for convenient dosing and administration. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Another limitation is the potential for drug resistance to develop over time, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for the development and application of 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its efficacy and reduce the potential for drug resistance. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with 5-[(4-fluorophenyl)sulfamoyl]-2-methoxyaniline in the presence of a base to yield the intermediate product, which is then coupled with 4-aminobenzoic acid in the presence of a coupling agent to obtain the final product, this compound.
Applications De Recherche Scientifique
2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown potent activity against B-cell malignancies such as diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Furthermore, this compound has been shown to have anti-inflammatory effects in preclinical models of asthma and chronic obstructive pulmonary disease.
Propriétés
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-7-6-15(18(22)20-13-14-5-4-8-19-12-14)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJFLGWTUFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

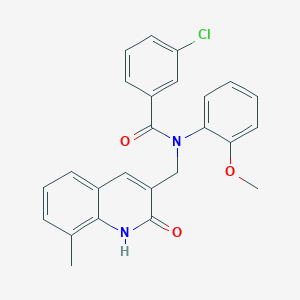
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
